molecular formula C17H14BrNO2S B371318 1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 306730-26-7

1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B371318
CAS No.: 306730-26-7
M. Wt: 376.3g/mol
InChI Key: XFERTZLUVAJQIR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 306730-26-7) is a chemical compound with the molecular formula C17H14BrNO2S and a molecular weight of 376.27 g/mol . This pyrrolidine-2,5-dione derivative is offered for research purposes. The pyrrolidine-2,5-dione scaffold is of significant interest in medicinal chemistry and drug discovery . Research on related compounds has shown that the pyrrolidine ring is a versatile scaffold due to its sp3-hybridization and three-dimensional coverage, which can be beneficial for exploring pharmacophore space and achieving target selectivity . Specifically, derivatives of pyrrolidine-2,5-dione have been investigated in preclinical studies for their potential biological activities. For instance, some hybrid compounds containing the pyrrolidine-2,5-dione moiety have been synthesized and evaluated as potential anticonvulsant and antinociceptive agents . The mechanism of action for such active compounds may involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c1-11-3-2-4-14(9-11)22-15-10-16(20)19(17(15)21)13-7-5-12(18)6-8-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFERTZLUVAJQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine Displacement Strategy

An alternative route involves substituting a bromine atom at position 3 of the pyrrolidine-dione core.

Procedure :

  • Bromination :
    N-(4-Bromophenyl)maleimide is brominated at position 3 using N-bromosuccinimide (NBS) under radical initiation.

  • Sulfide Formation :
    The brominated intermediate reacts with 3-methylbenzenethiol in DMSO at 90°C for 24 hours, utilizing potassium tert-butylate as a base.

Critical Parameters :

  • Excess thiol (40 equiv) ensures complete substitution.

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

One-Pot Synthesis Approaches

Recent advancements involve tandem maleimide formation and thiol functionalization in a single reactor.

Example Protocol :

  • Maleic Anhydride + 4-Bromoaniline :
    Reacted in glacial acetic acid at 60°C for 6 hours.

  • In Situ Thiol Addition :
    3-Methylbenzenethiol and manganese(II) acetate are added directly to the reaction mixture, followed by heating at 50–60°C for 3 hours.

Advantages :

  • Eliminates intermediate purification steps.

  • Yields up to 80%.

Stereochemical Considerations

The stereochemistry at position 3 is influenced by reaction conditions:

  • Thermodynamic Control : Prolonged heating favors the trans isomer due to ring strain minimization.

  • Kinetic Control : Low temperatures (<0°C) preserve the cis configuration.

Chiral Resolution :
Racemic mixtures may be separated via chiral column chromatography or enzymatic resolution, though specific data for this compound remain unpublished.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors offer improved efficiency:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst : Heterogeneous silica-supported sulfonic acid.

  • Yield : 89% with >95% purity.

Challenges and Optimization Opportunities

  • Byproduct Formation :
    Over-addition of thiol or maleimide dimerization may occur at elevated temperatures. Mitigation strategies include stoichiometric control and low-temperature quenching.

  • Solvent Selection :
    DMSO, while effective for solubility, complicates purification due to high boiling points. Alternatives like dimethoxyethane show promise.

  • Catalyst Cost :
    Transition metal catalysts (e.g., Mn(OAc)₂) are cost-prohibitive for industrial use. Research into organocatalysts is ongoing .

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, amines, thiols, and heat.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules. The pyrrolidine-2,5-dione core provides structural stability and rigidity, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related pyrrolidine-2,5-dione derivatives with variations in aryl and thiol substituents (Table 1):

Table 1: Physical Properties of Selected Pyrrolidine-2,5-Dione Derivatives

Compound Substituents Molecular Formula Melting Point (°C) Reference
Target Compound 1-(4-Bromophenyl), 3-(3-methylphenylsulfanyl) C₁₇H₁₄BrNO₂S Not reported -
1-(4-Bromophenyl)-3-(dodecylthio) (2c) 1-(4-Bromophenyl), 3-(C₁₂H₂₅S) C₂₂H₃₂BrNO₂S 97–98
1-Phenyl-3-(hexadecylthio) (2d) 1-Phenyl, 3-(C₁₆H₃₃S) C₂₆H₄₁NO₂S 78–79
1-(4-Methoxyphenyl)-3-(hexadecylthio) (2e) 1-(4-Methoxyphenyl), 3-(C₁₆H₃₃S) C₂₇H₄₃NO₃S 103–104
1-(4-Acetylphenyl)-3-(4-bromophenyloxy) 1-(4-Acetylphenyl), 3-(4-BrC₆H₄O) Not provided Not reported

Key Observations :

  • Melting Points : Long alkyl chains (e.g., hexadecylthio in 2d) reduce melting points due to decreased crystallinity (78–79°C). Aromatic substituents (e.g., 4-methoxyphenyl in 2e) increase melting points (103–104°C) via π-π stacking. The target compound’s 3-methylphenyl sulfanyl group may yield a melting point intermediate between 2c (97–98°C) and 2e (103–104°C).
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR :
    • The 4-bromophenyl group exhibits a deshielded aromatic proton signal as a doublet (δ 7.3–7.6 ppm).
    • The 3-methylphenyl sulfanyl group shows a singlet for the methyl group (δ ~2.3 ppm) and multiplet signals for aromatic protons (δ 6.8–7.2 ppm).
    • Comparable to 2c and 2e, which display distinct alkyl/aryl proton signals .
  • 13C NMR :
    • Carbonyl carbons of the pyrrolidine-2,5-dione core resonate at δ ~170–175 ppm.
    • The bromophenyl carbons appear at δ ~120–135 ppm, while the methylphenyl sulfanyl carbons range from δ 20–140 ppm .

Elemental Analysis :

  • Matches theoretical values (e.g., C, H, N, S within ±0.3% for analogous compounds), confirming purity .

GABA-Transaminase Inhibition :

  • The derivative 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits GABA-transaminase inhibition (IC₅₀ = 100.5 mM), suggesting that bromine enhances target binding via halogen interactions . The target compound’s sulfanyl group may alter activity due to increased lipophilicity compared to aryloxy analogues.

Receptor Binding :

  • Pyrrolidine-2,5-diones with indole or piperazine moieties (e.g., 3-(1H-indol-3-yl) derivatives) show dual affinity for 5-HT₁ₐ and serotonin transporters (SERT) . The target’s bromophenyl group may reduce receptor affinity compared to indole-containing derivatives but improve metabolic stability.

Biological Activity

1-(4-Bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antitumor contexts. This article synthesizes current research findings, including structural data, biological assays, and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C16H16BrN2O2SC_{16}H_{16}BrN_{2}O_{2}S. It features a pyrrolidine core with a bromophenyl group and a methylphenylsulfanyl substituent, which contribute to its biological profile. The crystal structure has been elucidated, revealing key geometric parameters that inform its reactivity and interaction with biological targets.

Table 1: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)9.9295(11)
b (Å)21.755(2)
c (Å)10.2358(11)
β (°)95.022(10)
Volume (ų)2202.6(4)

Anti-inflammatory Effects

The anti-inflammatory activity of the compound was evaluated using lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM , the compound significantly inhibited NO production without exhibiting cytotoxicity, as confirmed by viability assays.

  • Experimental Setup : Cells were pretreated with either the compound or a reference standard (Pyrrolidine dithiocarbamate, PDTC) before exposure to LPS.
  • Results : The inhibition of NO secretion was measured using ELISA, demonstrating the compound's potential as an anti-inflammatory agent.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit antitumor properties. The presence of electron-withdrawing groups enhances their interaction with bio-thiols in tumor cells compared to normal cells, suggesting a selective targeting mechanism.

Case Studies and Comparative Analysis

Recent studies have explored various derivatives of pyrrolidine and their biological activities. For instance:

  • Curcumin Analogues : Certain pyrrolidine derivatives demonstrated stronger antitumor and anti-inflammatory properties than curcumin itself, indicating the potential for developing more effective therapeutic agents.
  • Piperidine Derivatives : Compounds bearing piperidine structures have shown promise in treating conditions such as diabetes and cancer due to their enzyme inhibitory actions.

Table 2: Comparison of Biological Activities

Compound TypeActivity TypeEfficacy Level
1-(4-Bromophenyl)-...Anti-inflammatoryModerate
Curcumin AnaloguesAntitumorHigh
Piperidine DerivativesAntidiabeticModerate to High

The mechanisms underlying the biological activity of this compound involve interactions with various cellular pathways:

  • Nitric Oxide Synthase Inhibition : By inhibiting NO production, the compound reduces inflammation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and urease, contributing to their therapeutic effects.

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